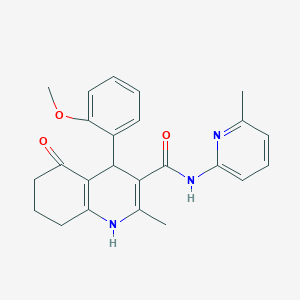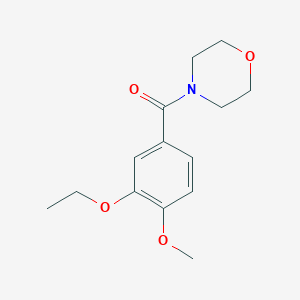![molecular formula C16H25NO3 B5030817 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at Merck Research Laboratories as a potential treatment for neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mécanisme D'action
MPEP selectively blocks the activity of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, a type of glutamate receptor found in the brain. This receptor is involved in a variety of physiological processes such as learning and memory, synaptic plasticity, and pain perception. By blocking 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, MPEP can modulate these processes and potentially treat neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in a variety of brain functions. It can also improve synaptic plasticity, the ability of neurons to change their connections in response to stimuli.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments. It is a selective antagonist of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, meaning it can specifically target this receptor without affecting other receptors in the brain. It is also relatively stable and can be easily synthesized. However, MPEP has some limitations as well. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on MPEP. One area of interest is its potential use in treating addiction. Studies have shown that MPEP can reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in treating anxiety and depression. Studies have shown that MPEP can modulate the release of neurotransmitters involved in these disorders. Finally, researchers are interested in developing more selective and potent antagonists of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, which could potentially lead to more effective treatments for neurological disorders.
Méthodes De Synthèse
MPEP can be synthesized using a multistep process involving the reaction of 2-methoxyphenol with ethylene oxide, followed by the reaction of the resulting product with 1-(2-chloroethyl)piperidine. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in neurological disorders. Studies have shown that MPEP can improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. It has also been shown to reduce the symptoms of Parkinson's disease in animal models.
Propriétés
IUPAC Name |
1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-7-3-4-8-16(15)20-14-13-19-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDVIJNOXNIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5030739.png)
![2-methyl-5-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]-1,3-benzothiazole](/img/structure/B5030740.png)
![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)

![2-(3-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5030763.png)
![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)